2-Phenylpropanamide

Catalog No.
S573104
CAS No.
1125-70-8
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpropanamide

CAS Number

1125-70-8

Product Name

2-Phenylpropanamide

IUPAC Name

2-phenylpropanamide

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)

InChI Key

DOZZSWAOPDYVLH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N

Synonyms

2-phenylpropionamide

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N

2-Phenylpropanamide, also known as N-phenylpropanamide, is an organic compound with the molecular formula C9H11NOC_9H_{11}NO. It consists of a propanamide backbone with a phenyl group attached to the nitrogen atom. This compound is characterized by its amide functional group, which plays a significant role in its chemical reactivity and biological activity.

2-Phenylpropanamide can undergo several chemical transformations, primarily due to its amide group. Key reactions include:

  • Reduction: The conversion of 2-phenylpropanamide to 2-phenylpropanamine can be effectively achieved using lithium aluminum hydride in ether. This reaction selectively reduces the carbonyl group of the amide without affecting the aromatic ring .
  • Hofmann Rearrangement: Treatment with bromine in aqueous sodium hydroxide can convert 2-phenylpropanamide into 1-phenylethanamine, demonstrating the compound's potential for rearrangement reactions .

The biological activity of 2-phenylpropanamide has garnered interest in pharmacological studies. It exhibits properties that may influence various biological pathways, including:

  • Antinociceptive Effects: Some studies suggest that derivatives of 2-phenylpropanamide may possess pain-relieving properties, making them candidates for further investigation in pain management therapies.
  • Neuroprotective Activity: Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Several methods exist for synthesizing 2-phenylpropanamide:

  • From Phenylacetic Acid: By reacting phenylacetic acid with thionyl chloride to form phenylacetyl chloride, followed by reaction with ammonia or an amine.
  • Via Friedel-Crafts Acylation: This involves the acylation of benzene derivatives with propanoyl chloride in the presence of a Lewis acid catalyst.
  • Direct Amide Formation: The reaction of propanoic acid with aniline under dehydrating conditions can yield 2-phenylpropanamide directly.

2-Phenylpropanamide finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting pain and inflammation.
  • Chemical Industry: Used as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 2-phenylpropanamide with other compounds are crucial for understanding its reactivity and potential applications:

  • Complex Formation: Research indicates that 2-phenylpropanamide can form complexes with metal ions, which may enhance its biological activity or alter its reactivity.
  • Drug

Several compounds share structural similarities with 2-phenylpropanamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N-DimethylacetamideAmideUsed as a solvent and reagent in organic synthesis.
PhenethylamineAminoalkaneKnown for its stimulant properties; lacks the carbonyl group.
N-BenzylanilineAmineContains an amine group instead of an amide; used in dye production.

Uniqueness of 2-Phenylpropanamide

What distinguishes 2-phenylpropanamide from similar compounds is its specific structural arrangement that combines both aromaticity and an amide functional group, allowing it to participate in unique

XLogP3

1.3

Other CAS

1125-70-8

Dates

Modify: 2023-08-15

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